Cyclohexanol, 2-phenoxy-

Lipophilicity LogP Drug-likeness

Cyclohexanol, 2-phenoxy- (2-phenoxycyclohexanol, CAS 100256-51-7) is a trans-configured 2-aryloxycyclohexanol with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. The compound features a cyclohexane ring bearing a hydroxyl group at position 1 and a phenoxy substituent at position 2, establishing a rigid cyclic β-aryloxy alcohol framework.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 100256-51-7
Cat. No. B3044607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol, 2-phenoxy-
CAS100256-51-7
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)O)OC2=CC=CC=C2
InChIInChI=1S/C12H16O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2
InChIKeyYQVLZECCVJWFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanol, 2-phenoxy- (CAS 100256-51-7): A Structurally Defined 2-Aryloxycyclohexanol Scaffold for Medicinal Chemistry and Asymmetric Synthesis


Cyclohexanol, 2-phenoxy- (2-phenoxycyclohexanol, CAS 100256-51-7) is a trans-configured 2-aryloxycyclohexanol with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . The compound features a cyclohexane ring bearing a hydroxyl group at position 1 and a phenoxy substituent at position 2, establishing a rigid cyclic β-aryloxy alcohol framework . It is typically supplied as a solid with a melting point of 84 °C (from methanol), a boiling point of 150 °C at 5 Torr, a predicted density of 1.111 g/cm³, and a predicted pKa of 14.45 . The trans stereochemistry of the parent scaffold has been confirmed by X‑ray crystallography and NMR spectroscopy [1][2].

Why Generic 2-Alkoxycyclohexanols Cannot Replace Cyclohexanol, 2-phenoxy- in Research and Development Workflows


Although 2-alkoxy- and 2-aryloxycyclohexanols share a common cyclohexane-1,2-diol backbone, the phenoxy substituent in Cyclohexanol, 2-phenoxy- imparts a unique combination of physicochemical properties and stereoelectronic features that cannot be replicated by simpler 2‑methoxy‑ or 2‑ethoxy‑cyclohexanol analogs. The aromatic ring substantially increases lipophilicity (LogP ≈ 2.37 vs. ≈0.94 for the 2‑methoxy congener) while preserving the hydrogen‑bond donor/acceptor capacity of the secondary alcohol . This altered polarity profile directly impacts membrane partitioning, protein binding, and chromatographic behavior. Furthermore, the trans‑2‑phenoxycyclohexanol scaffold has been validated as a chiral auxiliary in asymmetric synthesis, a functional role that is absent for the corresponding 2‑alkoxy derivatives [1]. Derivative series built upon the 2‑phenoxycyclohexanol core have demonstrated quantifiable enzyme inhibition (Ki = 93 µM against filarial PEP‑carboxylase) and in vivo anti‑echinococcal efficacy that are not observed with the non‑phenoxy analog (Class B compound) [2][3]. These convergent data establish that the phenoxy group is not a passive substituent but a critical determinant of both physicochemical behavior and biological activity, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for Cyclohexanol, 2-phenoxy- Relative to Closest Analogs


Lipophilicity (LogP) Comparison of Cyclohexanol, 2-phenoxy- Versus 2‑Methoxy‑ and 2‑Ethoxy‑cyclohexanol

The octanol–water partition coefficient (LogP) of Cyclohexanol, 2-phenoxy- is 2.37, compared with 0.94 for trans‑2‑methoxycyclohexanol and 1.33 for 2‑ethoxycyclohexanol . This represents a 2.5‑fold and 1.8‑fold increase, respectively, indicating substantially higher lipophilicity conferred by the phenoxy substituent.

Lipophilicity LogP Drug-likeness ADME

Single-Crystal X-Ray Structure Determination of Trans-2-Phenoxycyclohexanol Enables Structure-Based Design

The crystal structure of trans‑2‑phenoxycyclohexanol has been solved by single‑crystal X‑ray diffraction (monoclinic, space group C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°, Z = 4, refined to R = 0.053) [1]. In contrast, no analogous crystal structure is available for 2‑methoxy‑ or 2‑ethoxy‑cyclohexanol in the Cambridge Structural Database, precluding direct solid‑state conformational comparison.

X-ray crystallography Solid-state structure Conformational analysis Structure-based drug design

Validated Chiral Auxiliary Application of (1R,2R)-2-Phenoxycyclohexan-1-ol in Asymmetric Synthesis of α-Hydroxy Acids and Pheromones

(1R,2R)-2-Phenoxycyclohexan-1-ol has been demonstrated to function as an effective chiral auxiliary for the preparation of α‑hydroxy acids in high optical purities [1] and for the enantioselective synthesis of frontalin, an important insect pheromone [2]. No comparable reports describe the use of 2‑methoxy‑ or 2‑ethoxy‑cyclohexanol as chiral auxiliaries in asymmetric synthesis.

Chiral auxiliary Asymmetric synthesis α-Hydroxy acids Frontalin

Enzyme Inhibition by Phenoxycyclohexane Derivatives: Ki = 93 µM Against Filarial PEP-Carboxylase

Phenoxycyclohexane derivatives built on the 2‑phenoxycyclohexanol scaffold inhibit Molinema dessetae phosphoenolpyruvate (PEP)‑carboxylase in a non‑competitive manner with Ki values of 93 µM (compound P2285) and 122 µM (compound P2281) [1]. Phosphoenolpyruvate analogs lacking the phenoxycyclohexane moiety were described as 'disappointing,' indicating that the phenoxy‑bearing scaffold is a key determinant of enzyme inhibition [1]. Direct comparative Ki data for 2‑methoxy‑ or 2‑ethoxy‑cyclohexanol derivatives against this target are not available in the literature.

Antifilarial Enzyme inhibition PEP-carboxylase Ki

In Vivo Anti-Echinococcal Efficacy of Trans-2-Phenoxycyclohexanol Aminoether Derivative IA: 41% Parasitic Mass Reduction Without Neuroleptic Side Effects

Compound IA, a trans‑2‑phenoxycyclohexanol aminoether, was evaluated in an in vivo jird model of alveolar echinococcosis at 50 mg/kg/day [1]. After 40–90 days of treatment, the compound achieved a 41% reduction in total parasitic mass relative to untreated controls [1]. Importantly, this efficacy was comparable to that of the reference drug trifluoperazine (TFP) but without inducing the neuroleptic side effects associated with TFP [1]. In contrast, the Class B analog (lacking the phenoxy function) showed inferior in vitro activity, supporting the structural contribution of the phenoxy group [1].

Anti-echinococcal In vivo efficacy Echinococcus multilocularis Parasitic mass reduction

Access to All Four Stereoisomers via Biocatalytic Reduction Enables Systematic Stereochemical SAR Exploration

Using whole‑cell biocatalysis with Pichia glucozyma and Candida glabrata, all four stereoisomers of 2‑phenoxycyclohexanol—(1S,2R), (1S,2S), (1R,2R), and (1R,2S)—as well as both enantiomers of 2‑phenoxycyclohexanone can be accessed [1]. This stereochemical versatility is not demonstrated for 2‑methoxy‑ or 2‑ethoxy‑cyclohexanol, where biocatalytic routes to all four stereoisomers have not been reported.

Biocatalysis Stereoisomers Kinetic resolution Stereochemical SAR

Priority Application Scenarios for Cyclohexanol, 2-phenoxy- Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Enantiomerically Enriched α-Hydroxy Acids and Chiral Building Blocks

Cyclohexanol, 2-phenoxy- in its enantiomerically pure (1R,2R) form serves as a validated chiral auxiliary for the asymmetric synthesis of α‑hydroxy acids in high optical purity and for the enantioselective construction of the pheromone frontalin [1][2]. Procurement of this compound is indicated for synthetic chemistry groups pursuing stereoselective routes to chiral alcohols, acids, or pheromone analogs where 2‑methoxy‑ or 2‑ethoxy‑cyclohexanol have no demonstrated auxiliary function [1][2].

Structure-Based Drug Design and Computational Chemistry Utilizing Experimentally Determined X-Ray Coordinates

The published single‑crystal X‑ray structure of trans‑2‑phenoxycyclohexanol provides precise bond lengths, angles, and torsional parameters that can be directly imported into molecular docking, pharmacophore modeling, and DFT calculations [3]. This structural data, which is absent for 2‑alkoxycyclohexanol congeners, supports the compound's selection as a reference scaffold in structure‑based design campaigns targeting enzymes such as PEP‑carboxylase or in conformational analysis of β‑aryloxy alcohol pharmacophores [3].

Antiparasitic Lead Optimization Targeting Echinococcus multilocularis and Filarial PEP-Carboxylase

Derivative series originating from the trans‑2‑phenoxycyclohexanol core have demonstrated in vivo efficacy against E. multilocularis (41% parasitic mass reduction at 50 mg/kg/day) with a side‑effect profile superior to trifluoperazine, and in vitro enzyme inhibition of filarial PEP‑carboxylase (Ki = 93 µM) [4][5]. These quantitative biological benchmarks, combined with the demonstrated detrimental effect of removing the phenoxy group on activity, make this compound a rational starting scaffold for antiparasitic medicinal chemistry programs [4][5].

Stereochemical SAR Exploration via Biocatalytic Access to All Four Stereoisomers

The established biocatalytic protocols using P. glucozyma and C. glabrata enable the systematic preparation of all four stereoisomers of 2‑phenoxycyclohexanol, facilitating comprehensive stereochemical structure–activity relationship (SAR) studies [6]. This capability supports procurement by medicinal chemistry teams needing to evaluate the impact of absolute configuration on target binding, selectivity, and pharmacokinetics—an option not available with less extensively characterized 2‑alkoxycyclohexanol analogs [6].

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